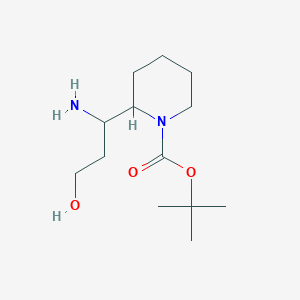
tert-Butyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl carbamate group and a 1-amino-3-hydroxypropyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butyl carbamate group, followed by the introduction of the 1-amino-3-hydroxypropyl side chain. One common method involves the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl carbamate-protected piperidine. This intermediate is then reacted with 3-chloro-1-propanol and ammonia to introduce the 1-amino-3-hydroxypropyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Introduction of various functional groups such as alkyl, acyl, or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-Butyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for various receptors and enzymes. It is also used in the development of new drugs and therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for the design of molecules with specific pharmacological properties.
Industry: In the material science industry, this compound is used in the synthesis of polymers and other advanced materials. It is also used in the development of new catalysts and chemical processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the specific biological context. The 1-amino-3-hydroxypropyl side chain plays a crucial role in its binding affinity and specificity. The molecular pathways involved include signal transduction, metabolic regulation, and cellular communication .
Comparación Con Compuestos Similares
- tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
- tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate
Comparison: tert-Butyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate is unique due to the presence of both an amino and a hydroxyl group on the propyl side chain. This dual functionality allows for a wider range of chemical reactions and biological interactions compared to similar compounds that may only have one functional group.
Propiedades
Fórmula molecular |
C13H26N2O3 |
|---|---|
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
tert-butyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-8-5-4-6-11(15)10(14)7-9-16/h10-11,16H,4-9,14H2,1-3H3 |
Clave InChI |
VKIKQYZTJOALDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


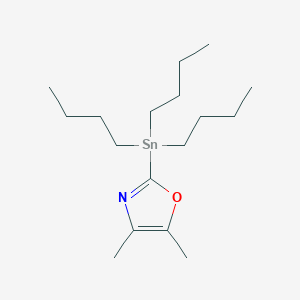
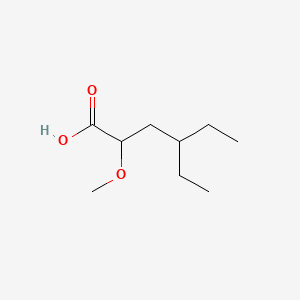
amine](/img/structure/B13528446.png)

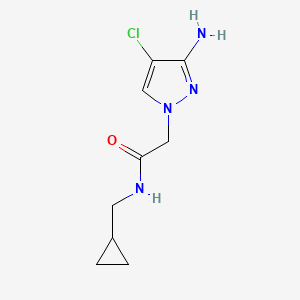

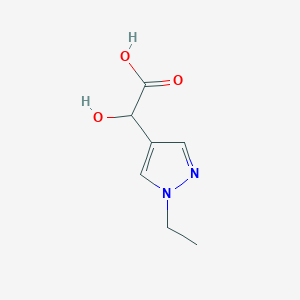
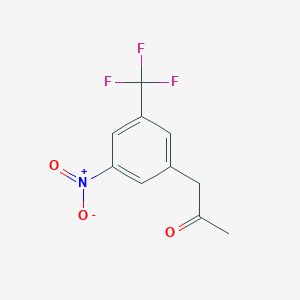
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde](/img/structure/B13528471.png)
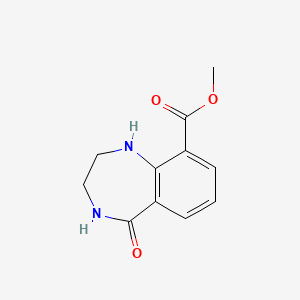


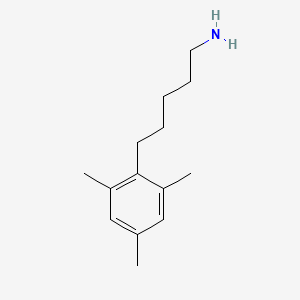
![methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride](/img/structure/B13528501.png)
